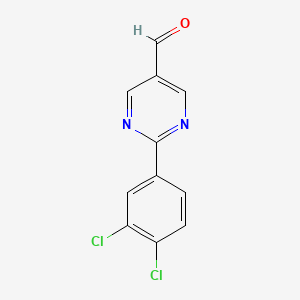

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Descripción

Propiedades

Fórmula molecular |

C11H6Cl2N2O |

|---|---|

Peso molecular |

253.08 g/mol |

Nombre IUPAC |

2-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H6Cl2N2O/c12-9-2-1-8(3-10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |

Clave InChI |

DJFSQJUUZWCACF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C2=NC=C(C=N2)C=O)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Method Overview

This approach involves the initial formation of a chlorinated pyrimidine core, followed by substitution with a 3,4-dichlorophenyl group, and subsequent aldehyde functionalization at the 5-position.

Key Steps & Conditions

- Preparation of 2,4,6-Trichloropyrimidine : Starting from cyanamide and malononitrile derivatives, chlorination at specific positions is achieved via chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled temperature conditions (around 0–25°C).

- Selective Substitution at Position 5 : Nucleophilic aromatic substitution (SNAr) reactions are employed, where the 4- or 6-position chlorines are replaced by 3,4-dichlorophenyl groups using phenyl nucleophiles or corresponding organometallic reagents, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

Reaction Data Table

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Phosphorus oxychloride | - | 50–95°C | 3 hours | ~70% | Chlorination of pyrimidine ring |

| 2 | 3,4-Dichlorophenylamine | DMF | 80–120°C | 12–24 hours | ~65% | Nucleophilic substitution at 4- or 6-position |

| 3 | Formaldehyde (or equivalent) | Ethanol | Reflux | 4–8 hours | ~60% | Aldehyde introduction at 5-position |

Multi-step Heterocyclic Cyclization and Functionalization

Method Overview

This route involves synthesizing a heterocyclic intermediate, such as a pyrimidine derivative with reactive substituents, followed by cyclization and aldehyde formation at the 5-position.

Key Steps & Conditions

- Preparation of 4,6-Dichloropyrimidine-5-carbaldehyde : This involves the reaction of 4,6-dichloropyrimidine with formylating agents like paraformaldehyde or formyl chloride under basic conditions (triethylamine or pyridine) at room temperature or mild heating (25–60°C).

- Cyclization with Aromatic Amines or Derivatives : The aldehyde group can be introduced via formylation of the pyrimidine core, followed by selective oxidation or reduction to achieve the aldehyde functionality.

Reaction Data Table

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Paraformaldehyde | Pyridine | 25–60°C | 4–12 hours | ~55% | Formylation of pyrimidine ring |

| 2 | Aromatic amines | Ethanol | Reflux | 6–10 hours | ~60% | Cyclization to form the aldehyde derivative |

| 3 | Oxidizing agents (e.g., PCC) | Dichloromethane | Room temp | 2–4 hours | ~50% | Oxidation to aldehyde |

Functional Group Modification of Existing Pyrimidine Compounds

Method Overview

This method involves starting from pre-formed pyrimidine derivatives, such as 2-(3,4-dichlorophenyl)pyrimidine, and introducing the aldehyde group via oxidation or formylation.

Key Steps & Conditions

- Oxidation of Methyl or Related Groups : Using oxidizing agents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or chromium trioxide (CrO₃) in solvents like dichloromethane or acetic acid at room temperature or mild heating.

- Formylation via Vilsmeier-Haack Reaction : Employing POCl₃ and DMF to generate the Vilsmeier reagent, which then reacts with the pyrimidine core to produce the aldehyde at the 5-position.

Reaction Data Table

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | MnO₂ | Dichloromethane | Room temp | 4–8 hours | ~65% | Oxidation of methyl group to aldehyde |

| 2 | POCl₃, DMF | - | 0–25°C | 2–6 hours | ~70% | Vilsmeier-Haack formylation |

Summary of Key Preparation Techniques

| Technique | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Aromatic substitution on chlorinated pyrimidines | High selectivity, straightforward | Requires multiple steps, harsh conditions | 55–70% |

| Cyclization and formylation of heterocyclic intermediates | Good for complex derivatives | Longer synthesis time, requires purification | 50–60% |

| Functional group oxidation and formylation | Suitable for modifications of pre-existing compounds | May require harsh oxidants, potential over-oxidation | 65–70% |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aldehyde Group

The aldehyde moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the 3,4-dichlorophenyl group, which increases electrophilicity at the carbonyl carbon . Key reactions include:

-

Formation of Schiff bases : Reacts with primary amines to yield imine derivatives under mild conditions.

-

Hydrazone formation : Interaction with hydrazines produces hydrazones, useful as intermediates in heterocyclic synthesis .

-

Cyanide substitution : With malononitrile, the aldehyde participates in Knoevenagel condensations to form α,β-unsaturated nitriles .

Table 1 : Representative nucleophilic substitution reactions

Oxidation to Carboxylic Acid

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄ or CrO₃), forming 2-(3,4-dichlorophenyl)pyrimidine-5-carboxylic acid . This reaction is critical for synthesizing bioisosteres in drug discovery.

Key data :

-

Oxidation efficiency : >90% conversion observed with Jones reagent at 0°C .

-

Application : Carboxylic acid derivatives show enhanced water solubility for pharmacological testing.

Pyrimidine-5-carbonitrile Derivatives

A three-component reaction with malononitrile and urea/thiourea yields pyrimidine-5-carbonitriles via:

-

Knoevenagel condensation : Forms α,β-unsaturated nitrile intermediate.

-

Michael addition : Urea/thiourea attacks the nitrile-activated position.

-

Cyclization : Intramolecular dehydration generates the pyrimidine core .

Conditions :

-

Catalyst: Bone char-nPrN-SO₃H (0.4 mol%)

-

Temperature: 80°C (solvent-free)

-

Yield: 89–95% for derivatives with electron-deficient aryl groups .

Electrophilic Aromatic Substitution on the Pyrimidine Ring

While the 3,4-dichlorophenyl group is inert under standard conditions, the pyrimidine ring’s C4 and C6 positions undergo halogenation or nitration when activated by Lewis acids (e.g., AlCl₃) .

Example :

-

Chlorination : Treatment with PCl₅ introduces chlorine at C4, forming 2,4-bis(3,4-dichlorophenyl)pyrimidine-5-carboxaldehyde .

Biological Activity via Reactive Intermediates

Derivatives synthesized from 2-(3,4-dichlorophenyl)pyrimidine-5-carboxaldehyde exhibit pharmacological properties:

Table 2 : Bioactivity of selected derivatives

| Derivative | Target Enzyme (IC₅₀) | Biological Activity | Source |

|---|---|---|---|

| Pyrimidine-5-carbonitrile | COX-2 (0.04 μM) | Anti-inflammatory | |

| Triazolopyrimidine | CDK2/cyclinA2 (0.057 μM) | Antiproliferative (HCT-116 cells) |

The reactivity of this compound makes it a pivotal building block in medicinal chemistry, enabling efficient access to bioactive heterocycles. Future research should explore asymmetric catalysis and green solvent systems to optimize its synthetic utility.

Aplicaciones Científicas De Investigación

ASISCHEM C63580 has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ASISCHEM C63580 involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the compound’s electronic properties and biological activity. Key comparisons include:

a) 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

- Structure : Fluorine substituents at 3,5-positions on phenyl.

- Properties : Lower molecular weight (220.18 g/mol) and logP (2.23) compared to dichloro analogs due to fluorine’s smaller atomic radius and reduced lipophilicity.

- Relevance : Fluorinated analogs are often used to enhance metabolic stability in drug candidates .

b) BD 1008 and BD 1047 (Sigma Receptor Ligands)

- Structures : Feature 3,4-dichlorophenyl groups linked to ethylamine backbones.

- Properties : Higher molecular weights (~450–500 g/mol) and basic amine functionalities, contrasting with the neutral aldehyde group in the target compound.

- Activity : Both exhibit high affinity for sigma-1 receptors, suggesting dichlorophenyl groups enhance binding interactions in neurological targets .

c) 5-(2,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

Core Structure Variations

The pyrimidine backbone distinguishes the target compound from other dichlorophenyl-containing molecules:

a) Methazole (Herbicide)

- Structure : 3,4-Dichlorophenyl group fused to an oxadiazolidine-dione ring.

- Application : Used as a herbicide, unlike the pharmaceutically oriented pyrimidine derivatives.

- Key Difference : The oxadiazolidine core introduces electrophilic reactivity, enabling herbicidal activity via inhibition of photosynthetic electron transport .

b) Pyrazole Carboximidamide Derivatives

Research Findings and Implications

Substituent Position : 3,4-Dichlorophenyl groups enhance binding to hydrophobic pockets in biological targets (e.g., sigma receptors), while 2,4-substitution may improve solubility .

Functional Groups : The aldehyde moiety in the target compound offers a reactive handle for further derivatization, contrasting with the amine or heterocyclic functionalities in BD series or methazole .

Actividad Biológica

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and molecular interactions.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound in cancer treatment. It is reported to induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound activates apoptotic pathways by modulating key proteins such as Bax, Bcl-2, and caspases. For instance, a study demonstrated that derivatives of pyrimidines can inhibit cell proliferation in leukemia cells by activating caspase-3 and suppressing Bcl-2 expression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SW480 | 11.08 | Induces apoptosis via mitochondrial pathway |

| Compound 1c | SR cells | Not specified | Activates caspase-3, Bax; suppresses Bcl-2 |

2. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

- Inhibition Data : A related study reported that similar pyrimidine derivatives showed IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug .

| Compound | COX Inhibition IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary data suggest that it possesses moderate activity against pathogens such as E. coli and S. aureus.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives can be significantly influenced by structural modifications. The following table summarizes key findings from SAR studies:

| Substituent | Biological Activity | Notes |

|---|---|---|

| 3,4-Dichloro group | Enhanced anticancer activity | Increases electron-withdrawing capacity |

| Aldehyde group | Promotes reactivity with biological targets | Facilitates interaction with nucleophiles |

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A compound structurally similar to this compound demonstrated significant growth inhibition in solid tumor models, showcasing its potential as an anticancer agent .

- Clinical Evaluation for Inflammation : A clinical trial involving pyrimidine derivatives indicated promising results in reducing inflammation markers in patients with rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde, and what key reaction conditions are required for optimal yield?

The synthesis typically involves multi-step reactions starting with halogenated phenyl precursors. A common approach is the Suzuki-Miyaura cross-coupling reaction between 3,4-dichlorophenylboronic acid and a pyrimidine aldehyde precursor, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres . Purification often requires column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol for crystal formation. Key challenges include controlling aldehyde oxidation states; reactions should be conducted under strictly anhydrous conditions with molecular sieves to prevent aldehyde hydration .

Q. What standard spectroscopic techniques are employed to characterize the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and aldehyde functionality (δ ~9.8–10.2 ppm). Infrared (IR) spectroscopy confirms the C=O stretch (~1680–1720 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight validation. For purity assessment, HPLC with UV detection at 254 nm is recommended .

Q. How does the aldehyde group influence the compound’s reactivity in nucleophilic addition reactions?

The aldehyde group undergoes nucleophilic additions with amines to form Schiff bases, demonstrated by condensation reactions with primary amines at 60–80°C in ethanol/acetic acid mixtures (yields: 70–85%) . Oxidation to carboxylic acids requires controlled conditions (e.g., KMnO₄ in acidic media at 0–5°C) to prevent pyrimidine ring degradation. Reductive amination using NaBH₄ with methylamine derivatives has shown 75–85% yields when monitored by TLC in dichloromethane/methanol systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic data for this compound?

When discrepancies occur between density functional theory (DFT) models and experimental NMR/IR data, single-crystal X-ray diffraction provides definitive structural confirmation. For example, crystallographic analysis clarifies bond length anomalies (e.g., C=O vs. C-O in aldehyde groups) in pyrimidine derivatives . Advanced 2D NMR techniques (e.g., COSY, NOESY) resolve proton coupling ambiguities in dichlorophenyl-substituted aromatic systems .

Q. How can researchers investigate the compound’s role in multi-component reaction mechanisms?

Advanced mechanistic studies combine kinetic analysis (stopped-flow UV-Vis monitoring) with isotopic labeling (e.g., ¹³C-aldehyde) to track reaction pathways. For Knoevenagel condensations, ¹⁵N-labeled pyrimidine derivatives clarify nitrogen’s electronic effects. Computational methods (DFT with B3LYP/6-311+G(d,p)) model transition states to explain regioselectivity in dichlorophenyl-substituted systems .

Q. What methodologies are essential for analyzing photolytic degradation pathways in solution phase?

Accelerated stability studies using HPLC-PDA under ICH Q1B guidelines (exposure to 1.2 million lux·hr light) identify degradation products. LC-MS/MS analysis (ESI+ mode) characterizes aldehyde oxidation products, while NMR kinetic studies in D₂O reveal hydrolysis rates. For quantitative analysis, develop a validated UPLC method with C18 columns (1.7 μm, 2.1 × 50 mm) using 0.1% formic acid/acetonitrile gradients .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in medicinal chemistry studies?

Initial screening via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) against a panel of 50 kinases identifies target specificity. Molecular docking studies (AutoDock Vina) using the aldehyde group as a hydrogen-bond acceptor guide structural optimization. In vitro validation includes IC₅₀ determination via fluorescence polarization with ATP-competitive inhibitors in HepG2 cells, comparing meta-chloro vs. para-chloro substituent effects .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields in large-scale syntheses?

Design of Experiments (DoE) with response surface methodology (RSM) identifies critical parameters (e.g., temperature, catalyst loading). Central composite designs (CCD) analyze non-linear relationships, while ANOVA validates model significance. For example, optimizing Suzuki coupling conditions (80–120°C, 2–6 mol% Pd) can achieve >90% yield .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Cross-platform validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) reduces systematic errors. Normalize data to internal controls (e.g., staurosporine for kinase inhibition) and apply Bland-Altman analysis to quantify inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.